4-Bromo-1-difluoromethoxy-2-vinyl-benzene
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Overview
Description
4-Bromo-1-difluoromethoxy-2-vinyl-benzene is an organic compound characterized by a bromine atom, a difluoromethoxy group, and a vinyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromine atom
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-difluoromethoxy-2-vinyl-benzene can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The vinyl group can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Bromine oxide derivatives
Reduction: Derivatives lacking the bromine atom
Substitution: Compounds with new functional groups introduced at the vinyl position
Scientific Research Applications
4-Bromo-1-difluoromethoxy-2-vinyl-benzene has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential use in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-2-(difluoromethoxy)-1-nitro-benzene
1-Bromo-4-(difluoromethoxy)benzene
1-Bromo-2-fluoro-4-methoxybenzene
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Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-2-6-5-7(10)3-4-8(6)13-9(11)12/h2-5,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWVIWIVPXUONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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